molecular formula C11H12N2O B13154144 5-Methoxy-8-methylquinolin-3-amine

5-Methoxy-8-methylquinolin-3-amine

Katalognummer: B13154144
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: XRPPJOAFWZNGAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-8-methylquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-methylquinolin-3-amine can be achieved through various methods. One common approach involves the condensation of 5-methoxy-2-nitroaniline with acetaldehyde, followed by cyclization and reduction steps. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-8-methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-8-methylquinolin-3-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methoxy-8-methylquinolin-3-amine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately results in its death . The compound’s antifungal and antibacterial activities are attributed to its ability to interfere with cell membrane integrity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxyquinoline: Lacks the methyl group at the 8-position.

    8-Methylquinoline: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-methylquinoline: Similar structure but with the methyl group at the 2-position.

Uniqueness

5-Methoxy-8-methylquinolin-3-amine is unique due to the specific positioning of the methoxy and methyl groups, which enhances its biological activity and chemical reactivity. This unique structure allows it to interact with molecular targets in a distinct manner compared to other quinoline derivatives .

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

5-methoxy-8-methylquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)9-5-8(12)6-13-11(7)9/h3-6H,12H2,1-2H3

InChI-Schlüssel

XRPPJOAFWZNGAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)OC)C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.